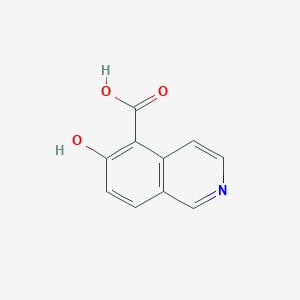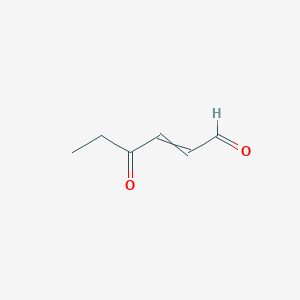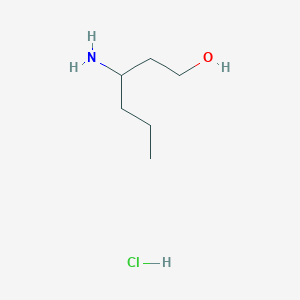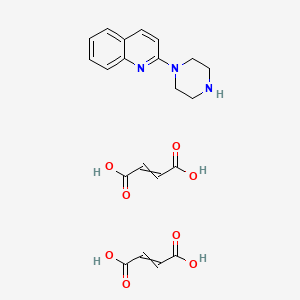![molecular formula C16H20F2O3 B12501076 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate is a synthetic organic compound that features a difluorophenyl group, a hydroxymethyl group, and an isobutyrate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate typically involves several steps:
Formation of the Difluorophenyl Intermediate: The initial step may involve the preparation of a difluorophenyl intermediate through halogenation reactions.
Esterification: The final step involves esterification with isobutyric acid under acidic conditions to form the isobutyrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the pent-4-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a saturated alkyl chain derivative.
Substitution: Formation of substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl acetate: Similar structure but with an acetate ester instead of an isobutyrate ester.
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate is unique due to its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H20F2O3 |
|---|---|
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
[4-(2,4-difluorophenyl)-2-(hydroxymethyl)pent-4-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C16H20F2O3/c1-10(2)16(20)21-9-12(8-19)6-11(3)14-5-4-13(17)7-15(14)18/h4-5,7,10,12,19H,3,6,8-9H2,1-2H3 |
Clave InChI |
JACXDHBRMMEIGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCC(CC(=C)C1=C(C=C(C=C1)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500994.png)
![isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B12500997.png)

![Propyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12501021.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12501022.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12501025.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12501033.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12501034.png)
![N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12501040.png)



![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
